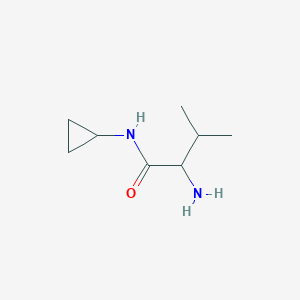![molecular formula C22H20Cl2N3O3+ B14782207 3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14782207.png)
3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a dihydrobenzo dioxin moiety, and a pyrrolo imidazolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl intermediate, followed by the introduction of the dihydrobenzo dioxin group through a series of condensation and cyclization reactions. The final step involves the formation of the pyrrolo imidazolium core under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective.
化学反应分析
Types of Reactions
3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the dichlorophenyl and pyrrolo imidazolium sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
科学研究应用
3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking its function and affecting cellular metabolism.
属性
分子式 |
C22H20Cl2N3O3+ |
|---|---|
分子量 |
445.3 g/mol |
IUPAC 名称 |
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C22H19Cl2N3O3/c23-16-5-3-14(10-17(16)24)18-12-26(22-2-1-7-27(18)22)13-21(28)25-15-4-6-19-20(11-15)30-9-8-29-19/h3-6,10-12H,1-2,7-9,13H2/p+1 |
InChI 键 |
VRDGPXPXPGXDCJ-UHFFFAOYSA-O |
规范 SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


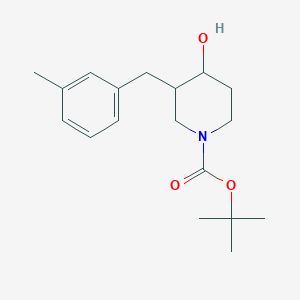
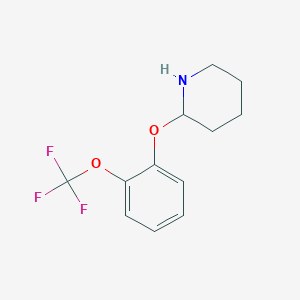
![(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B14782146.png)
![(2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione](/img/structure/B14782151.png)
![1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14782152.png)
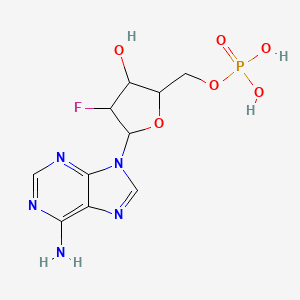
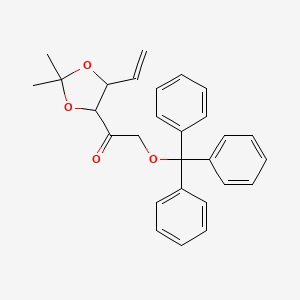

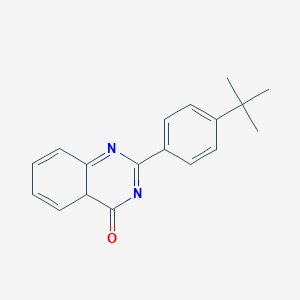
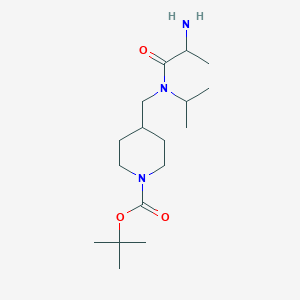
![4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol](/img/structure/B14782194.png)
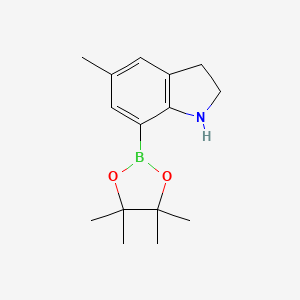
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14782208.png)
